

Application Notes and Protocols for the GC-MS Analysis of Dehydrochromolaenin

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Compound of Interest

Compound Name: *Dehydrochromolaenin*

Cat. No.: B144465

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of **Dehydrochromolaenin** using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the necessary protocols for extraction and analysis, along with the expected quantitative data for the identification and characterization of this sesquiterpenoid.

Introduction

Dehydrochromolaenin (C₁₅H₁₄O, Molar Mass: 210.27 g/mol) is a naturally occurring sesquiterpenoid found in various plant species, notably *Chromolaena odorata*. As a member of the furanocadalene class of compounds, it is of interest to researchers for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification, quantification, and subsequent investigation in drug discovery and development. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **Dehydrochromolaenin**, providing both chromatographic separation and mass spectral data for unambiguous identification.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of **Dehydrochromolaenin**. This information is essential for the identification of the compound in a sample matrix.

Parameter	Value	Reference/Notes
Molecular Formula	C ₁₅ H ₁₄ O	[1]
Molecular Weight	210.1045 g/mol (Monoisotopic)	[1]
Retention Index (RI)	1860.8	On a non-polar HP-5MS column.[2]
Mass Spectrum (m/z)	m/z	Relative Intensity (%)
210 (M ⁺)	100	
195	85	
180	30	
165	45	
152	25	
140	15	
128	20	
115	18	
91	10	
77	8	

Note: The mass spectral data is a representative fragmentation pattern for Dehydrochromolaenin under electron ionization (EI) and may vary slightly depending on the instrument and analytical conditions.

Experimental Protocols

Extraction of Dehydrochromolaenin from Chromolaena odorata

This protocol details the extraction of **Dehydrochromolaenin** and other sesquiterpenoids from the leaves of *Chromolaena odorata* using ultrasound-assisted extraction (UAE), a method known for its efficiency and reduced extraction times.

Materials and Reagents:

- Fresh or air-dried leaves of *Chromolaena odorata*
- Acetone (analytical grade)
- Anhydrous sodium sulfate
- Whatman No. 1 filter paper
- Ultrasonic bath
- Rotary evaporator
- Grinder or blender

Procedure:

- Sample Preparation:
 - Wash fresh leaves thoroughly with distilled water to remove any debris and air-dry them at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.
 - Grind the dried leaves into a fine powder using a grinder or blender.
- Ultrasonic-Assisted Extraction:
 - Weigh 20 g of the powdered leaf material and place it in a 500 mL Erlenmeyer flask.
 - Add 200 mL of acetone to the flask.

- Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C)[3].
- Filtration and Concentration:
 - Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
 - Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the solvent is completely removed.
- Drying and Storage:
 - The resulting crude extract can be further dried using a gentle stream of nitrogen or by placing it in a desiccator over anhydrous sodium sulfate.
 - Store the dried extract in a sealed vial at 4°C in the dark until GC-MS analysis.

GC-MS Analysis Protocol

This protocol provides a set of optimized parameters for the separation and identification of **Dehydrochromolaenin** using a standard GC-MS system.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).
- Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

- Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 µL.

- Injection Mode: Splitless (or split with a high split ratio, e.g., 1:50, depending on sample concentration).
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 280°C.
 - Final hold: Hold at 280°C for 10 minutes.

MS Conditions:

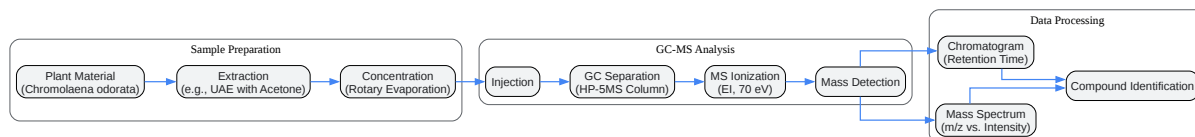
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Scan Range: m/z 40-550.
- Solvent Delay: 3-5 minutes (to avoid detecting the solvent peak).

Data Analysis:

- Identify **Dehydrochromolaenin** by comparing the obtained mass spectrum and retention index with the data provided in the quantitative data table and reference libraries (e.g., NIST, Wiley).

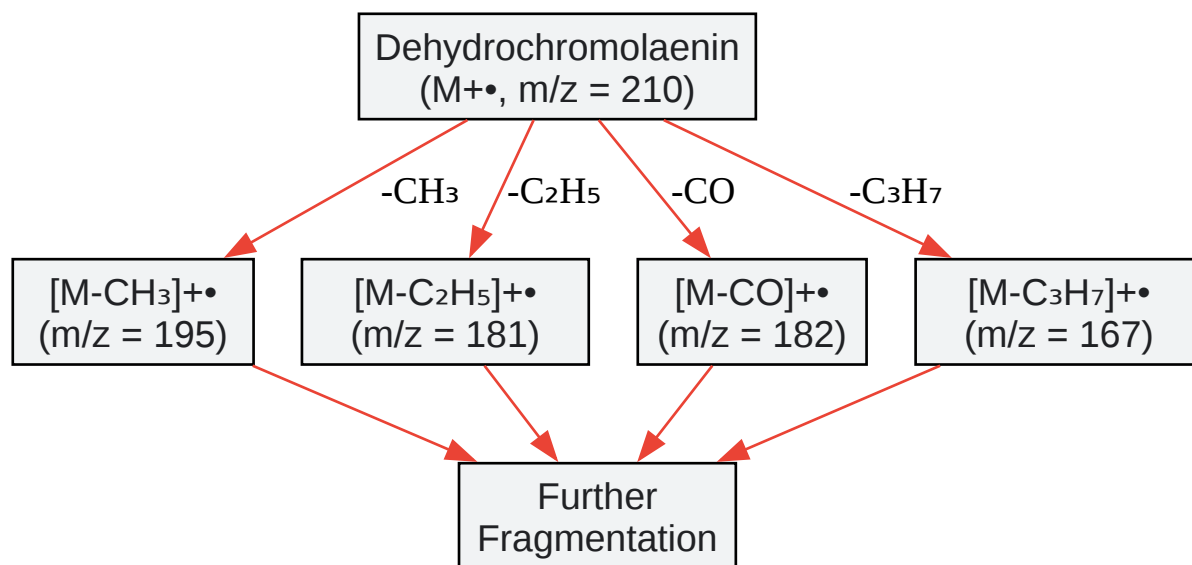
Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.



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Caption: Workflow for the GC-MS analysis of **Dehydrochromolaenin**.



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Caption: Proposed fragmentation pathway of **Dehydrochromolaenin**.

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